N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C16H16BrNO2 It is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on another phenyl ring, connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-bromoaniline with 4-methoxybenzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired propanamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamine.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine
- 4-bromo-N-(4-methoxybenzyl)benzamide
Uniqueness
N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structural features, such as the propanamide linkage and the presence of both bromine and methoxy groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-3,5-10H,4,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJMXOPTGGNEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-26-1 |
Source
|
Record name | N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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